Cas no 14731-14-7 (5-(Bromoacetyl)-3-phenylisoxazole)
5-(Bromoacetyl)-3-phenylisoxazole Chemical and Physical Properties
Names and Identifiers
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- 5-(Bromoacetyl)-3-phenylisoxazole
- 2-bromo-1-(3-phenyl-1,2-oxazol-5-yl)ethanone
- 2-Bromo-1-(3-phenylisoxazol-5-yl)ethan-1-one
- 2-Bromo-1-(3-Phenyl-1,2-Oxazol-5-Yl)Ethan-1-One
- 2-bromo-1-(3-phenylisoxazol-5-yl)ethanone
- Ethanone, 2-bromo-1-(3-phenyl-5-isoxazolyl)-
- 14731-14-7
- FT-0611338
- CS-0313069
- MFCD00173898
- 5-bromoacetyl-3-phenylisoxazole
- EN300-23973
- DTXSID60370776
- AKOS005203413
- A808634
- 2-bromo-1-(3-phenylisoxazol-5-yl)ethan-1-one, AldrichCPR
- 2-bromo-1-(3-phenylisoxazol-5-yl)-ethanone
- SCHEMBL1435521
- 2-Bromo-1-(3-phenyl-isoxazol-5-yl)-ethanone
- XTBXGZOVSCTNEC-UHFFFAOYSA-N
- DB-042879
- G62264
- CHEMBL5290177
-
- MDL: MFCD00173898
- Inchi: 1S/C11H8BrNO2/c12-7-10(14)11-6-9(13-15-11)8-4-2-1-3-5-8/h1-6H,7H2
- InChI Key: XTBXGZOVSCTNEC-UHFFFAOYSA-N
- SMILES: BrCC(C1=CC(C2C=CC=CC=2)=NO1)=O
Computed Properties
- Exact Mass: 264.97400
- Monoisotopic Mass: 264.974
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.8
- Topological Polar Surface Area: 43.1A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.516
- Melting Point: 109 °C
- Boiling Point: 416.8°Cat760mmHg
- Flash Point: 205.9°C
- Refractive Index: 1.587
- PSA: 43.10000
- LogP: 2.91920
- Solubility: Not determined
5-(Bromoacetyl)-3-phenylisoxazole Security Information
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
5-(Bromoacetyl)-3-phenylisoxazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(Bromoacetyl)-3-phenylisoxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017227-250mg |
5-(Bromoacetyl)-3-phenylisoxazole |
14731-14-7 | 95% | 250mg |
£50.00 | 2022-02-28 | |
| Fluorochem | 017227-1g |
5-(Bromoacetyl)-3-phenylisoxazole |
14731-14-7 | 95% | 1g |
£87.00 | 2022-02-28 | |
| Fluorochem | 017227-5g |
5-(Bromoacetyl)-3-phenylisoxazole |
14731-14-7 | 95% | 5g |
£270.00 | 2022-02-28 | |
| TRC | B997610-100mg |
5-(Bromoacetyl)-3-phenylisoxazole |
14731-14-7 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B997610-500mg |
5-(Bromoacetyl)-3-phenylisoxazole |
14731-14-7 | 500mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B997610-1g |
5-(Bromoacetyl)-3-phenylisoxazole |
14731-14-7 | 1g |
$ 230.00 | 2022-06-06 | ||
| Apollo Scientific | OR1268-250mg |
5-(Bromoacetyl)-3-phenylisoxazole |
14731-14-7 | 95% | 250mg |
£20.00 | 2025-02-19 | |
| Apollo Scientific | OR1268-1g |
5-(Bromoacetyl)-3-phenylisoxazole |
14731-14-7 | 95% | 1g |
£50.00 | 2025-02-19 | |
| Apollo Scientific | OR1268-5g |
5-(Bromoacetyl)-3-phenylisoxazole |
14731-14-7 | 95% | 5g |
£190.00 | 2025-02-19 | |
| Ambeed | A186732-5g |
2-Bromo-1-(3-phenylisoxazol-5-yl)ethanone |
14731-14-7 | 95% | 5g |
$233.0 | 2024-08-03 |
5-(Bromoacetyl)-3-phenylisoxazole Suppliers
5-(Bromoacetyl)-3-phenylisoxazole Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 5-(Bromoacetyl)-3-phenylisoxazole
Professional Introduction to 5-(Bromoacetyl)-3-phenylisoxazole (CAS No. 14731-14-7)
5-(Bromoacetyl)-3-phenylisoxazole, a compound with the chemical identifier CAS No. 14731-14-7, is a versatile intermediate in the field of pharmaceutical and chemical research. This heterocyclic compound features a bromoacetyl group attached to a phenyl-substituted isoxazole ring, making it a valuable building block for synthesizing more complex molecules. Its unique structural properties have garnered significant interest in recent years, particularly in the development of novel bioactive agents.
The 5-(Bromoacetyl)-3-phenylisoxazole molecule exhibits a high degree of reactivity due to the presence of both the bromine atom and the acetyl group. These functional groups allow for diverse chemical transformations, including nucleophilic substitution reactions, which are pivotal in medicinal chemistry for constructing target-specific ligands. The phenylisoxazole core is known for its stability and ability to participate in various interactions with biological targets, making it an attractive scaffold for drug discovery.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs). The 5-(Bromoacetyl)-3-phenylisoxazole has emerged as a key intermediate in this endeavor. Its ability to form covalent bonds with reactive cysteine residues in protein targets has been exploited to create potent and selective inhibitors. For instance, studies have demonstrated its utility in designing inhibitors for kinases and other enzymes involved in cancer pathways. The bromoacetyl group serves as an excellent handle for conjugation with various biomolecules, enhancing the pharmacological properties of the final compounds.
The pharmaceutical industry has shown particular interest in derivatives of 5-(Bromoacetyl)-3-phenylisoxazole due to their potential therapeutic applications. Researchers have leveraged its reactivity to develop probes for biochemical assays and tools for elucidating protein function. Additionally, the compound's structural features make it suitable for generating libraries of compounds for high-throughput screening (HTS) campaigns. Such libraries are instrumental in identifying lead candidates for further optimization.
One notable application of 5-(Bromoacetyl)-3-phenylisoxazole is in the synthesis of radiolabeled probes used in imaging studies. The bromine atom can be readily replaced with radioactive isotopes, allowing researchers to track biological processes non-invasively using techniques such as positron emission tomography (PET). This has opened up new avenues for studying disease mechanisms and evaluating drug efficacy in preclinical models.
The synthesis of 5-(Bromoacetyl)-3-phenylisoxazole involves multi-step organic reactions that highlight its synthetic utility. Typically, it is prepared from commercially available precursors through a sequence of bromination, cyclization, and acetylation steps. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible to researchers worldwide.
The growing body of literature on derivatives of CAS No. 14731-14-7 underscores its importance as a chemical entity. Researchers have reported novel synthetic routes, mechanistic insights, and biological evaluations that collectively contribute to our understanding of its potential applications. These studies not only expand the compound's utility but also provide valuable insights into designing next-generation bioactive molecules.
In conclusion, 5-(Bromoacetyl)-3-phenylisoxazole (CAS No. 14731-14-7) is a multifunctional compound with significant implications in pharmaceutical research and drug development. Its unique structural features and reactivity make it an indispensable tool for synthesizing bioactive agents targeting various diseases. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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